Methyl 4-hydroxycinnamate

概述

描述

4-羟基肉桂酸甲酯是一种酚类化合物,是对香豆酸的衍生物。它常见于多种植物中,包括洋葱(Allium cepa)。这种化合物以其多样的生物活性而闻名,包括抗氧化、抗炎和抗癌特性 .

准备方法

合成路线和反应条件: 4-羟基肉桂酸甲酯可以通过对香豆酸与甲醇的酯化反应来合成。 该反应通常在酸性催化剂(如硫酸)存在下,在回流条件下进行 . 反应混合物加热过夜,以确保完全转化。

工业生产方法: 在工业环境中,4-羟基肉桂酸甲酯的合成遵循类似的原理,但在更大规模上进行。反应在大型反应器中进行,并通过连续搅拌和温度控制以优化产率和纯度。 然后通过结晶或蒸馏对产物进行纯化 .

化学反应分析

反应类型: 4-羟基肉桂酸甲酯会发生多种化学反应,包括:

氧化: 它可以被氧化形成相应的醛或酸。

还原: 还原反应可以将其转化为羟基肉桂醇。

取代: 羟基可以参与取代反应,形成多种衍生物.

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠或氢化铝锂通常用作还原剂。

取代: 酰氯或烷基卤化物等试剂可用于取代反应.

主要产物:

氧化: 4-羟基肉桂酸或4-羟基苯甲醛。

还原: 4-羟基肉桂醇。

取代: 各种酯或醚,具体取决于取代基.

科学研究应用

Antioxidant and Anti-inflammatory Properties

MHC has been extensively studied for its antioxidant capabilities, particularly its ability to scavenge free radicals. Research indicates that MHC significantly suppresses lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cells .

Key Findings :

- Cell Type : RAW 264.7 macrophages

- Mechanism : Inhibition of NO production

- Effective Concentration : Notably effective at low doses

Cytotoxicity Against Cancer Cells

MHC exhibits selective cytotoxicity towards acute myeloid leukemia (AML) cells while sparing normal peripheral blood mononuclear cells. Studies have shown that MHC can induce apoptosis through caspase-dependent pathways when used in combination with other compounds like carnosic acid (CA) .

Case Study :

- Combination Therapy : MHC + CA synergistically induces apoptosis in AML cells.

- Mechanism : Calcium-dependent apoptosis at non-cytotoxic concentrations.

Nitrification Inhibition

MHC has been identified as a potential nitrification inhibitor, which is vital for sustainable agricultural practices. It effectively inhibits the nitrification process, thus reducing nitrogen loss from soil.

Key Findings :

- Effective Concentration : EC50 of 20 μM against Nitrosomonas europaea

- Environmental Implications : MHC can serve as a natural alternative to synthetic nitrification inhibitors.

Industrial Applications

Due to its anti-inflammatory and antimicrobial properties, MHC is utilized in the formulation of cosmetics and pharmaceuticals. Its ability to inhibit melanin synthesis also makes it a candidate for skin-whitening products .

作用机制

4-羟基肉桂酸甲酯的作用机制涉及它与细胞通路的相互作用:

抗氧化活性: 它清除自由基,从而减少氧化应激。

抗炎活性: 它抑制促炎细胞因子的产生。

相似化合物的比较

4-羟基肉桂酸甲酯与其他羟基肉桂酸酯进行比较,例如:

阿魏酸: 以其强大的抗氧化活性而闻名。

咖啡酸: 具有强大的抗氧化和抗炎特性。

对香豆酸: 具有类似的抗氧化特性,但不如咖啡酸有效.

独特性: 4-羟基肉桂酸甲酯的独特性在于它能够与其他化合物(如迷迭香酸)协同作用,以增强其抗癌作用。 它也是非荧光的,这在某些分析中是有利的 .

类似化合物:

- 阿魏酸

- 咖啡酸

- 对香豆酸

- 芥子酸

生物活性

Methyl 4-hydroxycinnamate (MHC), an ester derivative of caffeic acid, has garnered attention for its diverse biological activities, particularly its anti-inflammatory, cytotoxic, and nitrification-inhibiting properties. This article synthesizes current research findings on MHC, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

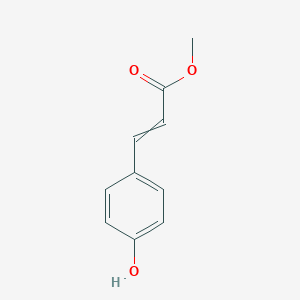

This compound is characterized by the following chemical structure:

- Chemical Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

1. Anti-inflammatory Effects

Research has demonstrated that MHC exhibits significant anti-inflammatory properties, particularly in macrophage cells. A study conducted on RAW 264.7 macrophages revealed that MHC effectively suppressed lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The key findings include:

- Inhibition of Pro-inflammatory Mediators : MHC significantly reduced the levels of NO and PGE2 in a concentration-dependent manner.

- Downregulation of iNOS and COX-2 : MHC inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes in inflammatory pathways.

- NF-κB Pathway Modulation : The compound attenuated LPS-induced degradation of IκB, thus inhibiting NF-κB activation and subsequent transcription of inflammatory genes .

2. Cytotoxic Effects Against Cancer Cells

MHC has shown promising cytotoxic effects against various cancer cell lines, particularly acute myeloid leukemia (AML) cells. A study highlighted the synergistic effect of MHC when combined with carnosic acid (CA), demonstrating:

- Selective Cytotoxicity : MHC exhibited significant cytotoxic effects on AML cells without affecting normal peripheral blood mononuclear cells.

- Mechanisms of Action : The combination of MHC and CA induced apoptosis through caspase-dependent pathways, similar to other well-known phenolic compounds like curcumin .

3. Nitrification Inhibition

This compound has also been identified as a potential nitrification inhibitor, which is crucial for sustainable agricultural practices. Key findings from relevant studies include:

- Effective Concentration : The effective concentration causing 50% inhibition (EC50) of nitrification was found to be 20 μM for MHC against Nitrosomonas europaea.

- Environmental Implications : As a naturally occurring compound in various plants, MHC could serve as an environmentally friendly alternative to synthetic nitrification inhibitors .

Study on Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory effects of MHC involved administering LPS to induce inflammation in mouse models. Results indicated that treatment with MHC led to a marked reduction in inflammatory markers and improved overall health outcomes in the subjects .

Cytotoxicity Study in AML

In vitro experiments conducted on AML cell lines demonstrated that low concentrations of MHC could significantly reduce cell viability when combined with CA. This study suggests that MHC could be developed into a novel therapeutic agent for AML treatment .

Summary Table of Biological Activities

属性

IUPAC Name |

methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITWSHWHQAQBAW-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19367-38-5, 3943-97-3 | |

| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019367385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxycinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl p-hydroxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxycinnamic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。